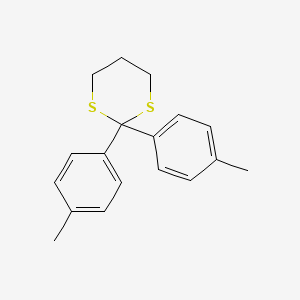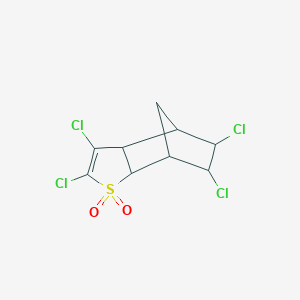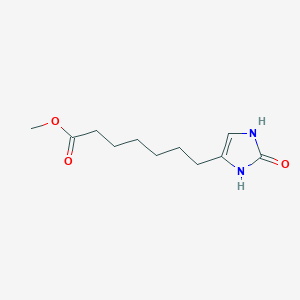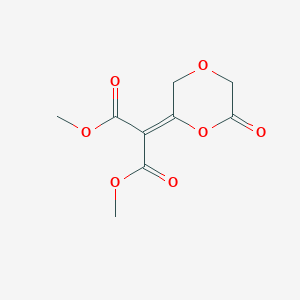
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with nitrogen-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the diazaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphinanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Di(butan-2-yl)-2-isothiocyanato-5-(phenylmethyl)benzene
- 1,3-Di(butan-2-yl)benzene
- 1,3-Di(butan-2-yl)urea
Comparison
Compared to these similar compounds, 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane stands out due to its unique diazaphosphinane ring structure and the presence of both ethoxy and butan-2-yl groups
Propiedades
Número CAS |
92933-29-4 |
|---|---|
Fórmula molecular |
C13H29N2OP |
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
1,3-di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-6-12(4)14-10-9-11-15(13(5)7-2)17(14)16-8-3/h12-13H,6-11H2,1-5H3 |
Clave InChI |
BDVLUERCGKETBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCCN(P1OCC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)




![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)

![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)

